molecular formula C13H14N4O3S B2571211 (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide CAS No. 2097940-99-1

(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide

Cat. No.: B2571211
CAS No.: 2097940-99-1
M. Wt: 306.34
InChI Key: HZQNTOIGJULUQY-ONEGZZNKSA-N
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Description

“(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activity, including anti-inflammatory, antiparkinsonian, and antiherpes activity .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .


Molecular Structure Analysis

The thiazolopyrimidines were isolated as hydrochlorides with high melting points . They are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .


Chemical Reactions Analysis

The selectivity of the cyclization at the tetrahydropyrimidine ring N-3 atom is confirmed by the appearance of 13 C NMR signals for the carbon atoms C-5 (53.9-55.7 ppm) and C-7 (145.0-148.6 ppm) and a 1 H NMR signal at 5.61-6.20 ppm for the proton on the C-5 atom within a narrow range for all of the synthesized thiazolopyrimidines .


Physical and Chemical Properties Analysis

The thiazolopyrimidines are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1 H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Polycyclic Heterocycles : The synthesis of new thiazolopyrimidines and related heterocyclic systems, including condensed pyrimidine and triazine rings, has been explored. These compounds have shown antifungal activity, indicating their potential in developing new antimicrobial agents (M S al-Thebeiti, 2000).

  • Functionalized Imidazo and Thiazoles : Functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines have been synthesized, showcasing the versatility of these compounds in creating a variety of primary and secondary amide derivatives. This highlights their potential in synthesizing diverse biologically active molecules (L. Peterlin-Mašič et al., 2000).

  • Antimicrobial and Antitumor Activities : Studies have synthesized novel heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, incorporating benzothiazole moiety. These compounds have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial and antitumor agents (S. Bondock et al., 2009).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds exhibited significant COX-2 inhibitory activity, suggesting their potential as new anti-inflammatory agents (A. Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

  • Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This research demonstrates the utility of enaminones in constructing complex heterocyclic systems with potential biological activities (S. Riyadh, 2011).

  • Thionation-Cyclization of Enamides : An efficient route to synthesize 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides has been reported. This method highlights the synthetic versatility of thiazole compounds (S. V. Kumar et al., 2013).

Mechanism of Action

Thiazolo[3,2-a]pyrimidines are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors . This suggests that they might interact with these receptors and enzymes, thereby exerting their biological effects.

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications to enhance their biological activity.

Properties

IUPAC Name

2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-7-17-12(20)9(6-16-13(17)21-8)11(19)15-5-3-4-10(18)14-2/h3-4,6-7H,5H2,1-2H3,(H,14,18)(H,15,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQNTOIGJULUQY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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